molecular formula C14H13N5O2S B3312929 N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzenesulfonamide CAS No. 946335-53-1

N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzenesulfonamide

Cat. No.: B3312929
CAS No.: 946335-53-1
M. Wt: 315.35 g/mol
InChI Key: LEQZZTUBPCCAFJ-UHFFFAOYSA-N
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Description

N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzenesulfonamide is a compound that features a tetrazole ring, a phenyl group, and a benzenesulfonamide moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids

Preparation Methods

The synthesis of N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzenesulfonamide can be approached through several methods. One common synthetic route involves the reaction of 1-phenyl-1H-tetrazole-5-carbaldehyde with benzenesulfonamide in the presence of a suitable base . The reaction conditions typically include moderate temperatures and the use of solvents such as acetonitrile or dimethylformamide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors involved in various biological processes . This binding can inhibit or modulate the activity of these targets, leading to the observed biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzenesulfonamide can be compared with other tetrazole-containing compounds, such as:

The uniqueness of this compound lies in its combination of the tetrazole ring and the benzenesulfonamide moiety, which imparts specific chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(1-phenyltetrazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c20-22(21,13-9-5-2-6-10-13)15-11-14-16-17-18-19(14)12-7-3-1-4-8-12/h1-10,15H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQZZTUBPCCAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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